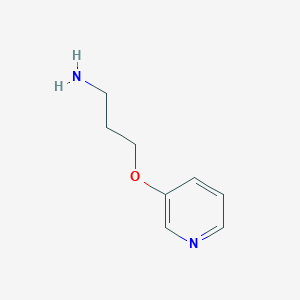

3-(Pyridin-3-yloxy)propan-1-amine

Overview

Description

3-(Pyridin-3-yloxy)propan-1-amine is a research chemical used for various organic synthesis transformations .

Molecular Structure Analysis

The molecular weight of 3-(Pyridin-3-yloxy)propan-1-amine is 152.2 . Its IUPAC name is 3-(3-pyridinyloxy)-1-propanamine and its InChI key is YMKBFDMRGWLFIS-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 3-(Pyridin-3-yloxy)propan-1-amine are not available, it’s known that this compound is used in various organic synthesis transformations .It is a liquid at room temperature and should be stored at -20°C .

Scientific Research Applications

Environmental Science

Lastly, the compound could be used in environmental science to synthesize agents that detect or neutralize pollutants. Its reactive sites might allow it to bind to harmful substances, aiding in environmental monitoring and cleanup efforts.

Each of these applications leverages the unique chemical structure of 3-(Pyridin-3-yloxy)propan-1-amine to fulfill specific roles in scientific research and industry. The compound’s versatility highlights its potential as a valuable tool in various fields of study and application .

Safety And Hazards

properties

IUPAC Name |

3-pyridin-3-yloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKBFDMRGWLFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436847 | |

| Record name | 3-(3-Pyridyloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yloxy)propan-1-amine | |

CAS RN |

112086-55-2 | |

| Record name | 3-(3-Pyridyloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

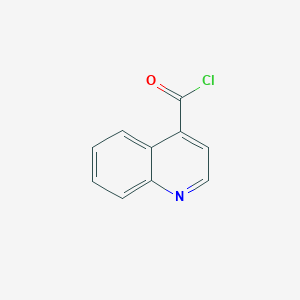

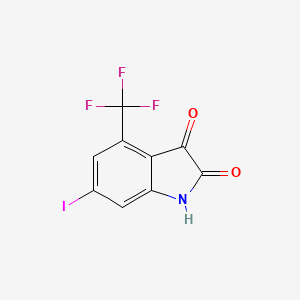

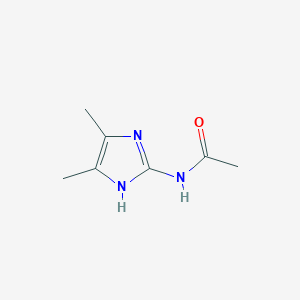

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)